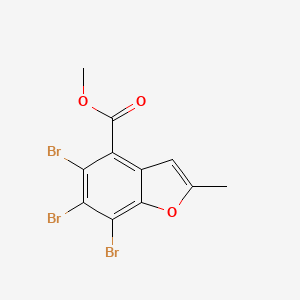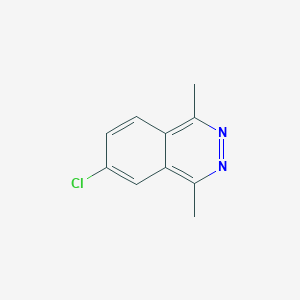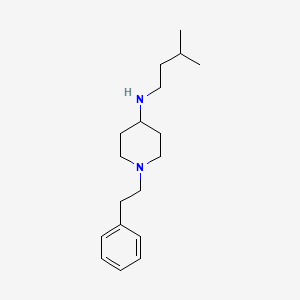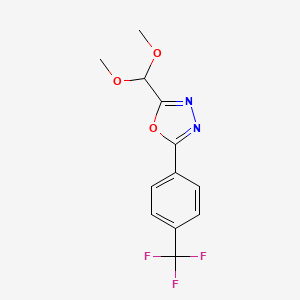
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with orthoesters or their equivalents. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with dimethyl orthoformate under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including drug delivery and molecular imaging.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
- 2-(Dimethoxymethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(Dimethoxymethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and binding affinity. This makes it particularly valuable in applications where these properties are crucial, such as in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H11F3N2O3/c1-18-11(19-2)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6,11H,1-2H3 |
InChI Key |
PUIUBEWDFVIJOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


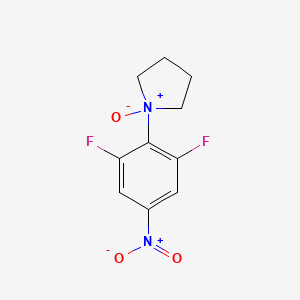
![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)

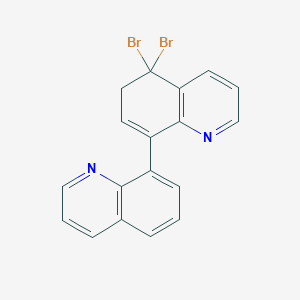

![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
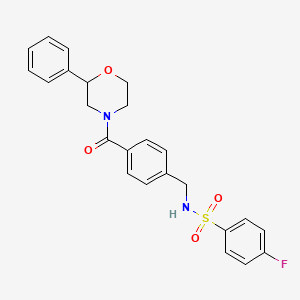
![Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
